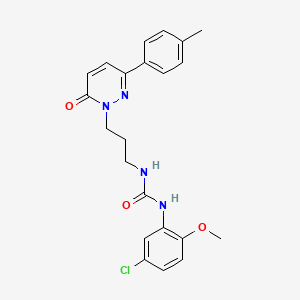
1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chloro-substituted methoxyphenyl group, a pyridazinone moiety, and a urea linkage which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | References |
|---|---|---|---|
| Compound A | A549 (Lung) | 26 | |
| Compound B | MCF-7 (Breast) | 0.46 | |
| Compound C | HCT116 (Colon) | 0.39 |
While specific data for the compound is limited, its structural analogs have shown promising results in inhibiting cancer cell proliferation.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by studies on related pyrazole derivatives which have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway:
The structural features of This compound suggest it may exhibit similar anti-inflammatory effects.
Antimicrobial Activity
Research into related compounds has also indicated antimicrobial properties. For example, derivatives of the pyrazole class have been evaluated for their antibacterial efficacy against various pathogens:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 μg/mL |
| Compound E | S. aureus | 16 μg/mL |
While specific data for the target compound remains to be fully elucidated, its structural analogs suggest a potential for antimicrobial activity as well.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting their cell cycle.
- Interaction with Cellular Signaling Pathways : Potential modulation of signaling pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
A study conducted by Wei et al. reported that structurally related pyrazole derivatives exhibited significant anticancer activity, with one compound demonstrating an IC50 value of 26 µM against A549 lung cancer cells . This suggests that This compound might possess similar or enhanced efficacy due to its unique structural features.
Another investigation into the anti-inflammatory properties of related compounds found that they effectively inhibited COX enzymes, leading to reduced inflammation markers in vivo . This reinforces the hypothesis that our target compound could be beneficial in treating inflammatory conditions.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-15-4-6-16(7-5-15)18-9-11-21(28)27(26-18)13-3-12-24-22(29)25-19-14-17(23)8-10-20(19)30-2/h4-11,14H,3,12-13H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZSFIVMWJLAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














